molecular formula C15H14Cl2O2 B14627606 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene CAS No. 58942-53-3

2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene

Cat. No.: B14627606
CAS No.: 58942-53-3
M. Wt: 297.2 g/mol
InChI Key: RRWSVQSGQZIISX-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an isopropyl ether group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene typically involves the chlorination of benzene followed by etherification. One common method is the chlorination of benzene using ferric chloride as a catalyst to produce 1,4-dichlorobenzene . This intermediate can then undergo a nucleophilic substitution reaction with 4-(propan-2-yl)phenol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic ethers, while oxidation can produce quinones.

Scientific Research Applications

2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-1-{4-[(propan-2-yl)oxy]phenoxy}benzene is unique due to the presence of the isopropyl ether group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

58942-53-3

Molecular Formula

C15H14Cl2O2

Molecular Weight

297.2 g/mol

IUPAC Name

2,4-dichloro-1-(4-propan-2-yloxyphenoxy)benzene

InChI

InChI=1S/C15H14Cl2O2/c1-10(2)18-12-4-6-13(7-5-12)19-15-8-3-11(16)9-14(15)17/h3-10H,1-2H3

InChI Key

RRWSVQSGQZIISX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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